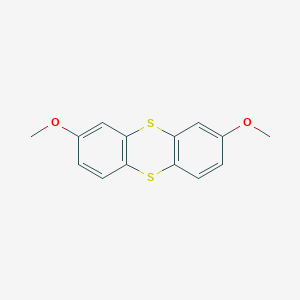

2,8-Dimethoxythianthrene

Description

Properties

CAS No. |

60718-98-1 |

|---|---|

Molecular Formula |

C14H12O2S2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2,8-dimethoxythianthrene |

InChI |

InChI=1S/C14H12O2S2/c1-15-9-3-5-11-13(7-9)18-14-8-10(16-2)4-6-12(14)17-11/h3-8H,1-2H3 |

InChI Key |

GMAZAHFEVMBCFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues

2.1.1. Unsubstituted Thianthrene

- Structure : Lacks methoxy groups.

- Properties: Lower solubility in polar solvents due to absence of electron-donating groups. Reduced photostability compared to 2,8-dimethoxy derivatives.

2.1.2. 1,8-Dimethoxythianthrene

- Structure : Methoxy groups at positions 1 and 6.

- Comparison :

2.1.3. Thiacalix[4]-2,8-thianthrene

- Structure : Macrocyclic derivative incorporating four thianthrene units with 2,8-methoxy groups.

- Comparison: Host-guest chemistry: Exhibits superior binding affinity for metal ions (e.g., Ag⁺, Pb²⁺) compared to monomeric 2,8-dimethoxythianthrene due to its macrocyclic cavity . Photophysical properties: Extended conjugation in the macrocycle leads to a broader absorption range (300–450 nm) versus the monomer’s narrower spectrum (280–380 nm) .

2.2. Functional Analogues

2.2.1. Methoxy-Substituted Xanthones

2.2.2. Thiophene Derivatives

- Example : Thiophene fentanyl hydrochloride (from ).

- Comparison: Structure: Thiophene-based opioids vs. sulfur-bridged thianthrenes. Function: No overlap in applications; thiophene fentanyl is pharmacologically active, whereas this compound is non-bioactive.

Data Tables

Table 1: Key Properties of Thianthrene Derivatives

| Compound | Substituents | λ_max (nm) | Solubility (Polar Solvents) | Application |

|---|---|---|---|---|

| Thianthrene | None | 265 | Low | Basic sulfur chemistry |

| This compound | 2-OCH₃, 8-OCH₃ | 320 | High | Photovoltaics |

| Thiacalix[4]-2,8-thianthrene | Macrocyclic | 420 | Moderate | Metal ion sensing |

Table 2: Comparison of Methoxy-Substituted Compounds

| Compound | Core Structure | Key Functional Groups | Primary Use |

|---|---|---|---|

| This compound | Thianthrene | Methoxy, disulfide | Materials science |

| 1,8-Dihydroxy-4,6-dimethoxyxanthone | Xanthone | Methoxy, hydroxyl | Bioactive compounds |

| Thiophene fentanyl | Opioid | Thiophene, piperidine | Pharmacological agents |

Research Findings

- Stability : The 2,8-dimethoxy derivative shows higher thermal stability (decomposition >250°C) than thiacalixarene analogs (<200°C) due to reduced ring strain .

- Electrochemical Behavior: Cyclic voltammetry reveals two reversible redox peaks for this compound, attributed to the disulfide bridge and methoxy groups, a feature absent in non-substituted analogs .

Q & A

Q. How does the electronic structure of this compound influence its potential in supramolecular or materials chemistry?

- Answer : The molecule’s planar aromatic core and electron-rich methoxy groups enable π–π stacking and host-guest interactions, as demonstrated in thiacalix[4]-2,8-thianthrene derivatives ( ). Computational studies (e.g., TDDFT, as in ) predict hyperporphyrin-like absorption spectra (λ_max ~266–325 nm) due to charge-transfer transitions, suggesting utility in optoelectronic materials . Experimental validation via cyclic voltammetry can quantify redox potentials for applications in organic semiconductors .

Q. What methodological strategies resolve contradictions in purity assessments between melting point, HPLC, and NMR data?

- Answer : Discrepancies arise from polymorphic forms or residual solvents. Cross-validate using:

- Differential Scanning Calorimetry (DSC) to detect polymorphs.

- ¹H-NMR with deuterated solvents (e.g., CDCl₃) to quantify impurities (e.g., unreacted dimethyl sulfate).

- HPLC–MS/MS () with isotopic internal standards (e.g., deuterated analogs) for trace-level quantification. Calibrate against certified reference materials (CRMs) to ensure accuracy .

Q. How can this compound derivatives be functionalized for targeted biological or catalytic applications?

- Answer : Electrophilic substitution at the sulfur atom (e.g., oxidation to sulfoxide/sulfone) or methoxy group substitution (e.g., demethylation to hydroxyl derivatives) enhances bioactivity. For example, phenanthrene analogs in exhibit antimicrobial properties via hydroxyl/methoxy patterning. Catalytic applications (e.g., Pd²⁺ extraction) can be tailored by appending thiocarbamoyl groups, as demonstrated in thiacalixarene systems ( ) .

Methodological Best Practices

- Safety Protocols : Handle dimethyl sulfate (potential carcinogen) in fume hoods with PPE (). Neutralize waste with sodium bicarbonate before disposal .

- Data Reproducibility : Document reaction conditions (molar ratios, quenching times) rigorously to mitigate batch-to-batch variability. Share raw spectral data (e.g., IR, NMR) in open-access repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.